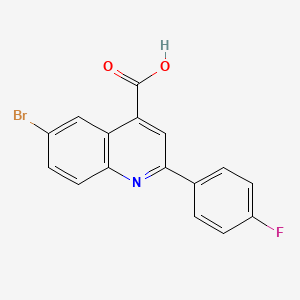

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZBWDZOXRAFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358321 | |

| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-23-1 | |

| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Pfitzinger reaction, a classical and effective method for the preparation of quinoline-4-carboxylic acids. This document outlines the synthesis pathway, provides detailed experimental protocols for the key reaction, and includes characterization data.

Synthesis Pathway

The synthesis of this compound is achieved through the Pfitzinger reaction, which involves the condensation of a substituted isatin with an α-methylene carbonyl compound in the presence of a strong base.[1][2] In this specific synthesis, 6-bromoisatin reacts with 4-fluoroacetophenone to yield the target compound.

The reaction commences with the base-catalyzed hydrolysis of the amide bond in 6-bromoisatin, leading to the formation of a keto-acid intermediate. This is followed by the condensation of the aniline moiety of the opened isatin with the carbonyl group of 4-fluoroacetophenone to form an imine, which then tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration afford the final product, this compound.[1][3]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the established Pfitzinger reaction methodology.

Materials:

-

6-Bromoisatin

-

4-Fluoroacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

-

Diethyl ether (Et₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (3 equivalents) in a solution of ethanol and water.

-

Addition of Reactants: To the basic solution, add 6-bromoisatin (1 equivalent) and 4-fluoroacetophenone (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 12-24 hours.[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

-

Isolation of the Potassium Salt: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Wash the aqueous solution with diethyl ether to remove any unreacted 4-fluoroacetophenone and other non-polar impurities.

-

Precipitation of the Product: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the pH reaches 4-5. This will cause the precipitation of the crude this compound.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Bromoisatin | C₈H₄BrNO₂ | 226.03 | Light yellow to brown powder |

| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | Colorless to pale yellow liquid |

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₆H₉BrFNO₂ |

| Molecular Weight | 346.15 g/mol |

| Appearance | Expected to be a solid |

| Yield | Yields for similar Pfitzinger reactions are often in the range of 60-90% |

| ¹H NMR | Expected signals for aromatic protons on the quinoline and fluorophenyl rings, and a carboxylic acid proton. |

| ¹³C NMR | Expected signals for the carbon atoms of the quinoline and fluorophenyl rings, as well as the carboxylic acid carbon. |

| IR (cm⁻¹) | Expected characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C=C (aromatic), and C-F stretching. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight. |

Conclusion

The Pfitzinger reaction provides a reliable and straightforward pathway for the synthesis of this compound from commercially available starting materials. The protocol outlined in this guide, based on established procedures for similar quinoline syntheses, offers a solid foundation for the laboratory preparation of this compound. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity. The characterization of the final product should be performed using standard analytical techniques to confirm its identity and purity. This technical guide serves as a valuable resource for chemists and researchers engaged in the synthesis of novel quinoline-based compounds for potential applications in drug discovery and development.

References

physicochemical properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Introduction

This compound is a specialized chemical compound belonging to the quinoline carboxylic acid class. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The physicochemical properties of such molecules are fundamental determinants of their behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target binding.[1][2]

This technical guide provides a detailed overview of the core . It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for property determination, and graphical representations of relevant chemical and experimental workflows.

Physicochemical Data Summary

The fundamental physicochemical properties of a compound govern its pharmacokinetic and pharmacodynamic profile. The data available for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉BrFNO₂ | [3] |

| Molecular Weight | 346.15 g/mol | [3] |

| Appearance | Solid (Typical for this class) | N/A |

| pKa (Carboxylic Acid) | ~4-5 (Estimated) | [4] |

| logP (Predicted) | > 3.0 (Estimated) | N/A |

| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) | N/A |

| Hydrogen Bond Acceptors | 3 (N in quinoline, O=C, -OH) | N/A |

| Polar Surface Area (PSA) | ~60-70 Ų (Estimated) | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development.[5] Standardized experimental protocols are employed to ensure data reliability and reproducibility.

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is vital for predicting the ionization state of a drug at physiological pH.

-

Methodology (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Determination of the Partition Coefficient (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity, which affects its absorption and distribution.[1][6]

-

Methodology (Shake-Flask Method): [1]

-

A small, known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).

-

The solution is added to a flask containing a known volume of the second, immiscible phase.

-

The flask is sealed and shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

The mixture is centrifuged to ensure complete separation of the two phases.[1]

-

The concentration of the compound in each phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

LogP is calculated as: Log₁₀([Compound]octanol / [Compound]water).

-

Visualizations: Workflows and Pathways

Synthesis Workflow

The synthesis of quinoline-4-carboxylic acid derivatives often follows the Doebner reaction, a multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid.[7] The logical workflow for synthesizing the core structure is depicted below.

Caption: Logical workflow for the Doebner synthesis of the target compound.

Experimental Workflow: LogP Determination

The "shake-flask" method is a classic experimental procedure for determining the lipophilicity of a compound.[1] The workflow involves several distinct steps from preparation to final calculation.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Potential Biological Activity

While specific data for this compound is limited, related quinoline derivatives have been investigated as inhibitors of microbial DNA gyrase.[8] This enzyme is crucial for bacterial DNA replication. Inhibition of DNA gyrase leads to a disruption of DNA supercoiling, ultimately resulting in bacterial cell death.

Caption: Postulated mechanism of action for quinoline derivatives as DNA gyrase inhibitors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid CAS number lookup

Technical Guide: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of this compound, including a plausible synthetic route and potential biological activities based on structurally related compounds. The experimental data presented is for analogous compounds and should be used as a reference for guiding research and experimental design for the title compound.

Compound Identification

While this compound is available from commercial suppliers as a research chemical, a specific CAS Registry Number is not readily found in publicly accessible databases as of this writing.[1] Researchers are advised to consult supplier documentation for any available lot-specific registration numbers.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₉BrFNO₂ | [1] |

| Molecular Weight | 346.15 g/mol |[1] |

Synthesis Methodology

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction.[2][3][4] This method involves the condensation of an isatin derivative with an α-methylene carbonyl compound in the presence of a strong base. For the title compound, the proposed synthesis would involve the reaction of 5-bromoisatin with 4'-fluoroacetophenone.

Proposed Synthetic Protocol: Pfitzinger Reaction

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.[4][5]

Materials:

-

5-Bromoisatin

-

4'-Fluoroacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl, for acidification)

-

Water (distilled)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin and 4'-fluoroacetophenone in absolute ethanol.

-

Base Addition: Add a solution of potassium hydroxide in ethanol to the mixture. The reaction is typically conducted in a strongly basic medium.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via the Pfitzinger reaction.

Potential Biological Activities and Quantitative Data

While specific biological data for the title compound is not available in the cited literature, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a broad range of activities, including anticancer and antimicrobial effects.[6][7][8] The data below for related compounds provides a basis for potential research directions.

Anticancer Activity of Related Quinoline Derivatives

Quinoline derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][9]

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-4-Carboxylic Acid Derivatives

| Compound ID / Description | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cells | 7.2 µM (SIRT3 inhibition) | [10] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | [11] |

| Various 2-arylquinoline-4-carboxylic acids | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [6] |

| Highly brominated quinoline (Compound 11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL |[12] |

Antimicrobial Activity of Related Bromoquinoline Derivatives

The quinoline core is present in several antimicrobial agents, and bromo-substituted derivatives have shown notable activity.[8][13]

Table 2: Antimicrobial Activity of Structurally Related Bromoquinoline Derivatives

| Compound ID / Description | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 µg/mL | [13] |

| 9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | S. pyrogens ATCC19615 | 2 µg/mL | [13] |

| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivatives | Various bacteria & fungi | Active (Specific values vary) | [14] |

| Iodo-quinoline derivatives | S. epidermidis | Active (MICs vary) |[15] |

Experimental Protocols

The following are standard, detailed protocols for evaluating the potential anticancer and antimicrobial activities of a novel compound like this compound.

In Vitro Anticancer Activity Screening

Protocol 1: MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity and is a standard method for assessing the cytotoxic effects of a compound.[6][16][17]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution for MIC Determination This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19][20]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or appropriate broth

-

Test compound stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic) and negative control (broth with inoculum)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum and vehicle). A sterility control (broth only) should also be included.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Screening Workflow and Mechanism Diagrams

Caption: General workflow for in vitro anticancer drug screening.

Caption: Potential mechanism via induction of the intrinsic apoptosis pathway.

References

- 1. scbt.com [scbt.com]

- 2. Pfitzinger Reaction [drugfuture.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ijsr.net [ijsr.net]

- 6. benchchem.com [benchchem.com]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apjhs.com [apjhs.com]

- 15. mdpi.com [mdpi.com]

- 16. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. benchchem.com [benchchem.com]

- 19. woah.org [woah.org]

- 20. mdpi.com [mdpi.com]

The Anticipated Biological Profile of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid Derivatives: A Technical Overview

Introduction

Quinoline-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, which can significantly modulate the therapeutic effects of these compounds. The presence of an aryl group at the 2-position is a common feature in many biologically active quinoline derivatives, often contributing to their cytotoxic effects against various cancer cell lines.[2] This guide will explore the potential biological activities of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid derivatives by examining the established structure-activity relationships (SAR) within this chemical class.

Predicted Biological Activities

Based on the biological profiles of structurally related compounds, this compound derivatives are anticipated to exhibit significant anticancer properties. The key mechanisms likely contributing to this activity include the induction of apoptosis and cell cycle arrest.

Anticancer Activity

The anticancer potential of 2-phenylquinoline-4-carboxylic acid derivatives is well-documented, with many analogs demonstrating cytotoxicity against a range of cancer cell lines.[3] The substitutions on both the quinoline core and the 2-phenyl ring play a crucial role in determining the potency and mechanism of action.[2][4]

Structure-Activity Relationship Analysis:

-

Halogen Substitutions: The presence of halogen atoms, such as bromine and fluorine, on the quinoline and phenyl rings is a common feature in many potent anticancer agents. These substitutions can influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets.

-

2-Phenyl Ring Substitutions: Modifications on the 2-phenyl ring have been shown to be critical for the anticancer activity of these compounds. For instance, in studies of related derivatives as histone deacetylase (HDAC) inhibitors, difluoride and phenyl substitutions on the 2-phenyl ring were found to be beneficial for their inhibitory activity.[5]

-

Carboxylic Acid Group: The 4-carboxylic acid moiety is often essential for the biological activity of these compounds, potentially acting as a key binding group or influencing the molecule's overall physicochemical properties.[2]

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the in vitro anticancer and enzyme inhibitory activities of various 2-phenylquinoline-4-carboxylic acid derivatives. This data offers a benchmark for the anticipated potency of this compound derivatives.

Table 1: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | 2-Phenyl Ring Substitution | Quinoline Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| D28 | Phenyl | Unsubstituted | K562 (Leukemia) | 1.02 | [5][6] |

| U266 (Myeloma) | 1.08 | [6] | |||

| U937 (Lymphoma) | 1.11 | [6] | |||

| MCF-7 (Breast) | 5.66 | [6] | |||

| A549 (Lung) | 2.83 | [6] | |||

| 5a4 | Unsubstituted | Unsubstituted | S. aureus | 64 (µg/mL) | [7] |

| 5a7 | Unsubstituted | Unsubstituted | E. coli | 128 (µg/mL) | [7] |

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Zinc-Binding Group | HDAC Isoform | IC50 (µM) | Reference |

| D28 | Hydroxamic acid | HDAC3 | 24.45 | [5] |

| D29 | Hydrazide | HDAC3 | 0.477 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline-4-carboxylic acid derivatives.

MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: Serial dilutions of the test compounds are prepared in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically less than 0.5%).

-

Treatment: The culture medium is replaced with the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[8]

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).[6]

-

Cell Treatment: Cells are treated with the test compound for a specific duration.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

Signaling Pathways

The anticancer activity of 2-phenylquinoline-4-carboxylic acid derivatives often involves the modulation of key signaling pathways that control cell proliferation and survival.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid based on published research on structurally related quinoline-4-carboxylic acid derivatives. As of December 2025, no direct experimental data on the specific biological activity of this compound has been found in the public domain. The information presented herein is for research and informational purposes only and should not be considered as established therapeutic claims for this specific compound.

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential in various diseases, including cancer, bacterial infections, and inflammatory conditions. This technical guide explores the potential therapeutic targets of the novel compound, this compound, by examining the established mechanisms of action of structurally analogous compounds. The presence of a bromo substituent at the 6-position and a 4-fluorophenyl group at the 2-position suggests that this compound may interact with targets recognized by other halogenated 2-phenylquinoline-4-carboxylic acid derivatives.

Potential Therapeutic Arenas and Molecular Targets

Based on the structure-activity relationships of related quinoline-4-carboxylic acids, the primary potential therapeutic applications for this compound are in oncology and infectious diseases.

Anticancer Activity

The quinoline-4-carboxylic acid moiety is a common feature in many potent anticancer agents. Several key cellular targets and pathways have been identified for this class of compounds.

Mechanism: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[2] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. Structure-activity relationship studies have highlighted that a bulky hydrophobic group at the C-2 position and a carboxylic acid at the C-4 position of the quinoline ring are crucial for DHODH inhibitory activity.[3]

Supporting Data for Analogous Compounds:

| Compound Name/ID | Target | Cell Line | IC50 | Reference |

| Brequinar (NSC 368390) | DHODH | L1210 | - | [3] |

| Analog 41 | DHODH | - | 9.71 ± 1.4 nM | [4] |

| Analog 43 | DHODH | - | 26.2 ± 1.8 nM | [4] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | - | MCF-7 | 82.9% growth reduction | [5] |

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives Targeting DHODH and Cancer Cell Lines.

Signaling Pathway:

Mechanism: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Several classes of quinoline derivatives have been identified as potent kinase inhibitors.

-

Aurora A Kinase: A related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been shown to inhibit Aurora A kinase, a key regulator of mitosis.[6] Inhibition of Aurora A leads to cell cycle arrest and apoptosis.[6]

-

Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a kinase involved in cell growth, proliferation, and survival.[7]

Supporting Data for Analogous Compounds:

| Compound Name/ID | Target | IC50 | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | - | [6] |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 to 18.2 μM | [7] |

Table 2: Kinase Inhibitory Activity of Quinoline and Quinazoline Carboxylic Acid Derivatives.

Mechanism: HDACs and SIRTs are epigenetic modifiers that play a critical role in gene expression. Their dysregulation is implicated in various cancers. 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors, leading to cell cycle arrest and apoptosis.[8][9] Additionally, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors.[10]

Supporting Data for Analogous Compounds:

| Compound Name/ID | Target | Cell Line | IC50 | Reference |

| Compound D28 | HDAC3 | K562 | 24.45 µM | [8] |

| Compound P6 | SIRT3 | MLLr leukemic cell lines | 7.2 µM | [10] |

Table 3: HDAC and SIRT Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.

Antibacterial Activity

Mechanism: A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[2] The carboxylic acid at the 4-position is crucial for this activity.

Supporting Data for Analogous Compounds:

| Compound Name/ID | Target | Organism | IC50 / MIC | Reference |

| Compound 6b | DNA Gyrase | S. aureus | 33.64 µM | [11] |

| Compound 10 | DNA Gyrase | S. aureus | 8.45 µM | [11] |

| Ciprofloxacin | DNA Gyrase | S. aureus | 3.80 µM | [11] |

| Compound 5 | - | S. aureus | 49.04 µM (MIC) | [11] |

| Compound 6b | - | S. aureus | 38.64 µM (MIC) | [11] |

Table 4: Antibacterial and DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives.

Experimental Workflow:

Detailed Methodologies for Key Experiments

The following are representative protocols for assays used to characterize the biological activities of related quinoline-4-carboxylic acid derivatives. These methods would be applicable for the evaluation of this compound.

In Vitro Kinase Inhibitory Assay (Example: Aurora A Kinase)

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Materials: Recombinant human Aurora A kinase, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the test compound, recombinant kinase, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., luminescence for ATP consumption) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials: Cancer cell lines (e.g., MCF-7, HCT-116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Bacterial DNA Gyrase Supercoiling Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Materials: Purified bacterial DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, and agarose gel electrophoresis reagents.

-

Procedure:

-

Prepare reaction mixtures containing DNA gyrase, relaxed plasmid DNA, and various concentrations of the test compound in assay buffer.

-

Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on structurally related quinoline-4-carboxylic acid derivatives provides a strong foundation for predicting its potential biological activities. The core scaffold, coupled with the specific substitutions, suggests that this compound is a promising candidate for investigation as an anticancer agent, with potential mechanisms involving the inhibition of DHODH, various protein kinases, and epigenetic modulators like HDACs and SIRTs. Furthermore, its structural similarity to known DNA gyrase inhibitors warrants exploration of its antibacterial properties. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive biological evaluation of this novel compound. Further research is essential to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 11. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Template for Solubility Analysis

Due to the absence of published quantitative solubility data for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, the following table is presented as a template. Researchers can populate this table with their own experimentally determined values. The choice of solvents is based on standard laboratory practice for solubility screening of drug-like molecules.[1]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Data not available | Data not available | e.g., HPLC-UV |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data not available | Data not available | e.g., HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | e.g., Gravimetric |

| Methanol | 25 | Data not available | Data not available | e.g., Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., HPLC-UV |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., HPLC-UV |

| Acetone | 25 | Data not available | Data not available | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic (equilibrium) solubility.[2][3]

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the gold standard for solubility measurement.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation can be achieved using a shaker or a magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF). Adsorption of the compound to the filter material should be assessed to avoid underestimation of solubility.[3]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and accurate method.[1][2] A calibration curve is generated using standard solutions of the compound at known concentrations to quantify the amount in the saturated solution.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO).[2]

Methodology: Solvent Addition Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, most commonly DMSO.[1][2]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS).

-

Precipitation Detection: The formation of a precipitate is monitored as the compound is diluted. This can be detected by visual inspection, turbidimetry (nephelometry), or light scattering.[3]

-

Solubility Measurement: The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation. Quantification can also be performed by analyzing the clear supernatant after centrifugation of the precipitated samples, similar to the thermodynamic method.[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: Thermodynamic Solubility Determination Workflow.

Logical Relationships in Solubility Testing

The choice of solubility assay often depends on the stage of research and the required accuracy. The following diagram illustrates the relationship between different solubility concepts and methodologies.

Caption: Relationships in Solubility Assessment.

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of quinoline-4-carboxylic acids, a scaffold that has become a cornerstone of modern medicinal chemistry. From their origins in the byproducts of coal tar to their development into potent antibacterial and anticancer agents, this document traces the pivotal moments, key chemical innovations, and scientific breakthroughs that have defined this important class of compounds. Detailed experimental protocols for foundational syntheses, quantitative biological data for seminal compounds, and diagrams of key pathways are provided to serve as a valuable resource for researchers in the field.

Early Discovery and Foundational Synthesis

The story of quinoline-4-carboxylic acids begins not with a targeted synthesis, but with the isolation of their parent heterocycle, quinoline, from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of synthetic methodologies to construct the quinoline-4-carboxylic acid core that unlocked their therapeutic potential. Two classical name reactions, the Pfitzinger reaction and the Doebner reaction, were instrumental in providing access to this critical scaffold.[2]

The Pfitzinger Reaction

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide, to yield substituted quinoline-4-carboxylic acids.[2][3] This method has proven to be a robust and versatile route for generating a wide array of analogs.[3]

The Doebner Reaction

The Doebner reaction offers an alternative three-component approach, synthesizing quinoline-4-carboxylic acids from the reaction of an aniline, an aldehyde, and pyruvic acid.[4] While effective, the classical Doebner reaction can be limited by lower yields, especially when anilines with electron-withdrawing groups are used.[4]

The Dawn of the Antibacterial Era: Nalidixic Acid

A pivotal moment in the history of quinoline-4-carboxylic acids was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues at the Sterling-Winthrop Research Institute.[5][6] Technically a naphthyridone, nalidixic acid was discovered as a byproduct during the synthesis of the antimalarial drug chloroquine.[5][7] It exhibited modest antibacterial activity, which spurred further investigation into this class of compounds.[7] Nalidixic acid was the first quinolone antibacterial agent to be used clinically, primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[8]

Mechanism of Action

The antibacterial effects of quinolones stem from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

References

- 1. Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

Spectroscopic Profile of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid: A Technical Guide

Introduction

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel chemical entities. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the known spectral data of analogous compounds, including 2-phenylquinoline-4-carboxylic acid and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~8.5 - 8.7 | d | ~2.0 |

| H7 | ~7.8 - 8.0 | dd | ~9.0, 2.0 |

| H8 | ~8.1 - 8.3 | d | ~9.0 |

| H3 | ~7.9 - 8.1 | s | - |

| H2', H6' | ~8.2 - 8.4 | dd | ~8.5, 5.5 |

| H3', H5' | ~7.2 - 7.4 | t | ~8.5 |

| COOH | > 12.0 | br s | - |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155 - 157 |

| C3 | ~118 - 120 |

| C4 | ~145 - 147 |

| C4a | ~148 - 150 |

| C5 | ~128 - 130 |

| C6 | ~120 - 122 |

| C7 | ~135 - 137 |

| C8 | ~125 - 127 |

| C8a | ~129 - 131 |

| C=O | ~168 - 172 |

| C1' | ~134 - 136 (d, J ≈ 3 Hz) |

| C2', C6' | ~130 - 132 (d, J ≈ 9 Hz) |

| C3', C5' | ~115 - 117 (d, J ≈ 22 Hz) |

| C4' | ~162 - 165 (d, J ≈ 250 Hz) |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N stretching (Quinoline & Phenyl rings) |

| ~1220-1240 | Strong | C-F stretch |

| ~1200-1300 | Medium | C-O stretch (Carboxylic acid) |

| ~800-900 | Strong | C-H out-of-plane bending (Aromatic) |

| ~550-650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula is C₁₆H₉BrFNO₂ and the molecular weight is approximately 346.15 g/mol .

| m/z Value | Interpretation |

| ~345/347 | [M]⁺∙ Molecular ion peak, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| ~301/303 | [M - COOH]⁺ Fragment resulting from the loss of the carboxylic acid group. |

| ~222 | [M - COOH - Br]⁺ Fragment showing the loss of bromine from the previous fragment. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Synthesis

A common method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction.

-

Reaction: A mixture of 4-bromoaniline, 4-fluorobenzaldehyde, and pyruvic acid in a suitable solvent (e.g., ethanol) is refluxed.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold solvent, and dried.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: A proton NMR spectrum is acquired on a 400 or 500 MHz spectrometer. A standard one-pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio. The spectrum is referenced to the residual solvent peak.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired on the same instrument. The spectral width is set to approximately 220 ppm. A significantly larger number of scans is required compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound is depicted below.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The methodology is based on the well-established Pfitzinger condensation reaction, a reliable method for the synthesis of quinoline-4-carboxylic acids.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds known for a wide range of biological activities. The specific compound, this compound (Molecular Formula: C16H9BrFNO2, Molecular Weight: 346.15[1]), is a potential candidate for further investigation in various therapeutic areas due to its structural motifs. The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, provides a direct and efficient route to this class of molecules.[2][3] This protocol details the synthesis using 5-bromoisatin and 4-fluoroacetophenone as the primary starting materials.

Data Summary

| Product | Starting Materials | Reaction Type | Solvent | Catalyst / Base | Yield (%) | Reference |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin, 4-Bromoacetophenone | Pfitzinger Reaction | Ethanol | 33% KOH | 91 | [3] |

| 6-Bromo-2-methyl-quinoline-4-carboxylic acid | 5-Bromoisatin, Acetone | Pfitzinger Reaction | Ethanol/Water | KOH | Not Specified | [4] |

| Quinoline-4-carboxylic acid derivatives | Substituted Isatins, α-Methylene Ketones | Pfitzinger Reaction | Ethanol | Trifluoroacetic Acid | Good Yields |

Experimental Protocol

This protocol describes the synthesis of this compound via the Pfitzinger condensation reaction.

Materials:

-

5-Bromoisatin

-

4-Fluoroacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromoisatin (10 mmol, 2.26 g) and 4-fluoroacetophenone (10 mmol, 1.38 g).

-

Solvent and Base Addition: Add 20 mL of absolute ethanol to the flask. While stirring, slowly add 20 mL of a 33% aqueous solution of potassium hydroxide (KOH).

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a beaker containing 100 mL of cold distilled water.

-

Precipitation: While stirring vigorously, carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 4-5. A precipitate of the crude product should form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with an ample amount of distilled water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Crystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]

Application Notes and Protocols for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in Cancer Cell Lines

As a helpful AI assistant, I have processed your request. Here are the results.

Introduction

Quinoline and quinazoline derivatives are classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer effects. While specific data on 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is limited, studies on analogous compounds suggest potential mechanisms of action involving the inhibition of key cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways.

The related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as an inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3][4][5] Inhibition of this kinase leads to cell cycle arrest and induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 168.78[1][2][3][4][5] |

| SNB-75 | CNS Cancer | Most sensitive cell line tested[3] |

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (168.78 µM for 24h)

| Cell Cycle Phase | Control (%) | Treated (%) |

| G1 | 51.45[3][5] | 60.68[3][5] |

| S | 22.27[3] | 17.47[3] |

| G2 | 21.34[3] | 18.29[3] |

Table 3: Apoptosis Analysis of MCF-7 Cells Treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (168.78 µM for 24h)

| Treatment | Apoptosis (%) |

| Control | Not specified |

| Doxorubicin (10 µM) | 1.52[3][5] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 2.16[3][5] |

Signaling Pathway

The proposed mechanism of action for the related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, involves the inhibition of Aurora A kinase. This kinase plays a crucial role in cell division, and its inhibition leads to cell cycle arrest at the G1 phase and subsequent induction of apoptosis.

Caption: Proposed signaling pathway of Aurora A kinase inhibition.

Experimental Protocols

The following are detailed protocols based on the methodologies used for the analysis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. These can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the compound in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compound on cell cycle distribution.

Workflow Diagram:

Caption: Workflow for cell cycle analysis.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

6-well plates

-

This compound

-

Propidium Iodide (PI) staining solution with RNase

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by the compound.

Workflow Diagram:

Caption: Workflow for apoptosis analysis.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is lacking, the data from the structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, suggests that it may also possess antiproliferative and pro-apoptotic properties. The provided protocols offer a framework for the initial in vitro evaluation of this compound. Future studies should focus on synthesizing and testing this compound to confirm its biological activity and elucidate its precise mechanism of action. Further investigations could include kinase profiling assays to identify specific molecular targets and in vivo studies to assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Their versatile scaffold allows for structural modifications to optimize potency and selectivity against various biological targets. This document provides detailed application notes and protocols for investigating the potential of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid as a kinase inhibitor.

While specific inhibitory data for this compound against a broad panel of kinases is not extensively available in public literature, this document will leverage data from structurally similar quinoline-4-carboxylic acid derivatives to provide a framework for its evaluation. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.

Potential Kinase Targets and Signaling Pathways

Based on the activity of analogous compounds, potential kinase targets for quinoline-4-carboxylic acid derivatives include Casein Kinase 2 (CK2) , Aurora Kinases , and Sirtuin 3 (SIRT3) . Inhibition of these kinases can modulate critical cellular signaling pathways.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that plays a role in cell growth, proliferation, and survival. It is known to be involved in several key signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.

Aurora Kinase Signaling

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[1] They play a critical role in centrosome duplication, spindle assembly, and chromosome segregation.[1]

SIRT3 Signaling Pathway

SIRT3 is a mitochondrial deacetylase that regulates mitochondrial function and cellular metabolism. It plays a role in oxidative stress response and has been implicated in both promoting and suppressing tumors depending on the context.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

The following table summarizes the inhibitory activity of quinoline-4-carboxylic acid derivatives against various kinases. This data can serve as a benchmark for evaluating this compound.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 3-Quinoline Carboxylic Acid Derivatives | CK2 | 0.65 - 18.2 | [1] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent Inhibition at 10 µM | [2] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | 7.2 | [3] |

| Quinolone Carboxylic Acids | DHODH | 0.00971 - 0.0262 | [4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase by measuring the amount of ATP remaining in solution following a kinase reaction.

Materials:

-

This compound

-

Kinase of interest (e.g., CK2, Aurora A)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

DMSO

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for testing.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Plot the luminescence against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

The quinoline-4-carboxylic acid scaffold holds significant promise for the development of novel kinase inhibitors. While direct experimental data for this compound is limited, the information and protocols provided herein offer a robust framework for its comprehensive evaluation as a kinase inhibitor. Further studies, including broad kinase screening and cell-based assays, are warranted to elucidate its specific targets, mechanism of action, and therapeutic potential.

References

Application Notes and Protocols: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is a specialized chemical compound available for proteomics research.[1] While specific applications are not extensively documented, its chemical structure lends itself to several potential uses in chemical proteomics, particularly in the identification and validation of protein targets. The presence of a quinoline core suggests potential for binding interactions with protein active sites or allosteric pockets, and the carboxylic acid moiety provides a versatile chemical handle for bioconjugation, immobilization, or derivatization into a more reactive probe.

These notes outline a hypothetical, yet scientifically plausible, application of this compound as a fragment-based chemical probe for affinity-based protein profiling and target discovery.

Hypothetical Application: Affinity-Based Target Identification

The core principle of this application is to use this compound as a "bait" to capture and identify its interacting protein partners from a complex biological sample, such as a cell lysate. The carboxylic acid group is key to this workflow, allowing for the covalent attachment of the molecule to a solid support (e.g., agarose beads).

Experimental Workflow

The overall experimental workflow for this application can be summarized in the following steps:

-

Probe Immobilization: Covalently attach this compound to an amine-functionalized solid support via its carboxylic acid group.

-

Affinity Purification: Incubate the immobilized probe with a cell lysate to allow for the binding of target proteins.

-

Washing: Remove non-specifically bound proteins through a series of wash steps.

-

Elution: Elute the specifically bound proteins from the solid support.

-

Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

A diagram of this experimental workflow is presented below: